4-Fluoroaniline

Description

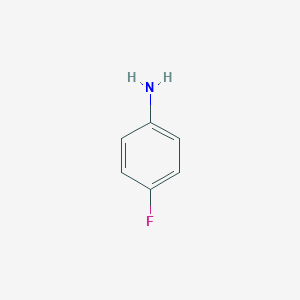

This compound is a primary arylamine that is the derivative of aniline in which the hydrogen at position 4 has been substituted by fluorine. It is used as an intermediate in the manufacture of pharmaceuticals, herbicides and plant growth regulators. It is a primary arylamine and a fluoroaniline.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCOLNOCZKSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022027 | |

| Record name | 4-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F (USCG, 1999), 74 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Pale yellow liquid | |

CAS No. |

371-40-4; 87686-42-8, 371-40-4 | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30.6 °F (USCG, 1999), -1.9 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 4-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines common and efficient synthetic routes and provides a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

The most prevalent and industrially viable method for synthesizing this compound is the reduction of 4-fluoronitrobenzene. This transformation can be achieved through several robust methods, including catalytic hydrogenation and chemical reduction with metals.

Catalytic Hydrogenation of 4-Fluoronitrobenzene

Catalytic hydrogenation is a widely used, high-yield method for the synthesis of this compound. This process involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst.[1]

Reaction: O₂NC₆H₄F + 3H₂ → H₂NC₆H₄F + 2H₂O

Several catalyst systems are effective for this transformation, with Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) being the most common. The choice of catalyst can influence reaction parameters and efficiency.[1]

Table 1: Comparison of Catalyst Systems for the Hydrogenation of 4-Fluoronitrobenzene

| Parameter | 10% Palladium on Carbon (Pd/C) | 1% Platinum on Carbon (Pt/C) |

| Typical Loading | ~20:1 (substrate:catalyst, w/w)[1] | 200:1 to 400:1 (substrate:catalyst, w/w)[2] |

| Pressure | Atmospheric (H₂ balloon) or elevated (0.5 - 5.0 MPa)[2] | 0.5 - 5.0 MPa[2] |

| Temperature | Room Temperature to 80°C | 60 - 100°C |

| Solvent | Methanol, Ethanol[3] | Methanol, Ethanol |

| Yield | >95%[3] | >94% |

| Purity | >99.5%[2] | >99.5%[2] |

Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C [3]

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel suitable for hydrogenation, dissolve 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL).

-

Carefully add 10% Pd/C (21 mg, 0.020 mmol) to the solution.

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC or GC), filter the solid catalyst and wash it with dichloromethane (25 mL).

-

Combine the filtrate and the DCM washing.

-

Concentrate the combined organic solution under reduced pressure to yield this compound as a clear yellow oil (yields can be up to 100%).[3]

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Iron Reduction of 4-Fluoronitrobenzene

An alternative, classic method for the reduction of nitroarenes is the use of iron powder in an acidic medium. While it is an older technique, it remains a cost-effective option.[2]

Reaction: 4 O₂NC₆H₄F + 9 Fe + 4 H₂O → 4 H₂NC₆H₄F + 3 Fe₃O₄

Experimental Protocol: Iron Reduction [2]

Materials:

-

4-Fluoronitrobenzene

-

Iron powder

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

In a reactor, combine 4-fluoronitrobenzene, iron powder, ethanol, and water.

-

Heat the mixture to 60°C with stirring.

-

Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and maintaining it between 80-90°C.

-

Continue stirring until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture.

-

Extract the product with a suitable organic solvent.

-

The crude product can be purified by distillation.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: NMR Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / ppm | Reference |

| ¹H NMR | DMSO-d₆ | 6.55-6.60 (m, 2H), 6.78-6.85 (m, 2H), 4.89 (s, 2H) | [4] |

| ¹³C NMR | DMSO-d₆ | 114.6 (d, J=21.1 Hz), 115.0 (d, J=7.4 Hz), 144.9, 155.0 (d, J=229.4 Hz) | [5][6][7][8] |

| ¹⁹F NMR | DMSO | -128.4 | [9][10] |

Table 3: FTIR and Mass Spectrometry Data for this compound

| Technique | Key Peaks / m/z | Reference |

| FTIR (Neat) | 3440, 3350 (N-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 1220 (C-F stretch), 820 (C-H bend) cm⁻¹ | [11] |

| Mass Spec (EI) | 111 (M⁺), 84, 63, 57 | [12][13][14] |

Logical Relationship of Characterization Techniques

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(371-40-4) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(371-40-4) MS spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. p-Fluoroaniline [webbook.nist.gov]

An In-depth Technical Guide to 4-Fluoroaniline: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroaniline (p-fluoroaniline) is a pivotal organofluorine compound with the chemical formula FC₆H₄NH₂. This versatile aromatic amine, characterized by a fluorine atom at the para-position of the aniline ring, serves as a critical intermediate in the synthesis of a wide array of commercially significant molecules. Its unique electronic properties, imparted by the highly electronegative fluorine atom, influence its reactivity and make it an invaluable building block in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of the molecular structure, physicochemical and spectroscopic properties, reactivity, synthesis, and key applications of this compound.

Molecular Structure and Identification

This compound is a primary arylamine where a fluorine atom substitutes the hydrogen atom at the para (4-position) of the aniline molecule. This substitution significantly impacts the electron density distribution within the aromatic ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | p-Fluoroaniline, 4-Fluorobenzenamine, 1-Amino-4-fluorobenzene |

| CAS Number | 371-40-4 |

| Chemical Formula | C₆H₆FN |

| Molecular Weight | 111.12 g/mol |

| InChI | InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 |

| InChIKey | KRZCOLNOCZKSDF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)F |

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid under standard conditions. It is known to darken upon exposure to air and light due to oxidation.

| Property | Value |

| Appearance | Clear to pale yellow liquid |

| Odor | Mild sweet odor |

| Melting Point | -1.9 °C (28.6 °F; 271.2 K) |

| Boiling Point | 187-188 °C (369-370 °F; 460-461 K) |

| Density | 1.173 g/mL at 25 °C |

| Flash Point | 73 °C (163.4 °F) |

| Water Solubility | 33 g/L at 20 °C |

| pKa (conjugate acid) | 4.65 at 25 °C |

| LogP (Octanol/Water Partition Coefficient) | 1.15 |

| Refractive Index (n20/D) | 1.539 |

| Vapor Pressure | 1.0 mmHg |

Spectroscopic Data

The spectroscopic profile of this compound is well-characterized, providing essential information for its identification and structural elucidation.

| Spectroscopic Data | Key Features |

| ¹H NMR | In CDCl₃, typical signals are observed for the aromatic protons and the amine protons. The aromatic protons appear as two multiplets due to coupling with each other and with the fluorine atom. A representative spectrum shows signals around δ 6.82 (dd, J=9.2, 9.0 Hz, 2H) and δ 6.59 (dd, J=9.2, 4.7 Hz, 2H), with the amine protons appearing as a broad singlet around δ 3.45. |

| ¹³C NMR | The ¹³C NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum provides a sensitive probe for the chemical environment of the fluorine atom. The chemical shift is pH-dependent, making fluoroanilines useful as ¹⁹F NMR pH indicators. |

| IR Spectroscopy | The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3300 cm⁻¹), C-N stretching, and C-F stretching vibrations (around 1246 cm⁻¹). |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 111. |

Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom.

-

Electrophilic Aromatic Substitution: The fluorine atom's electron-withdrawing effect influences the regioselectivity of electrophilic aromatic substitution reactions.

-

Reactions of the Amino Group: The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and diazotization.

-

Acylation: Reaction with acylating agents like acetic anhydride yields the corresponding amide.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be used in subsequent reactions like Sandmeyer, Schiemann, and azo coupling to introduce a variety of functional groups.

-

Caption: Key reactions of this compound.

Synthesis

The most common laboratory and industrial synthesis of this compound involves the reduction of 4-nitrofluorobenzene.

Caption: General synthesis of this compound.

Another notable one-step process is the nitrobenzene method, which achieves deoxygenation, hydrogenation, and fluorination simultaneously. Using a PdCl₂-V₂O₅ catalyst and carbon monoxide as the reducing agent at 160°C for 3 hours can yield up to 90% this compound. Alternatively, with a PtO₂ catalyst, BF₃-HF as the fluorinating agent, and hydrogen as the reducing agent, the reaction at 42°C for 12.5 hours can achieve a 95% yield with 100% conversion.

Experimental Protocols

Synthesis of this compound via Hydrogenation of 4-Nitrofluorobenzene

This protocol is adapted from a general procedure for the reduction of nitroarenes.

Materials:

-

4-Fluoro-1-nitrobenzene

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), filter the solid catalyst off and wash it with dichloromethane (25 mL).

-

Combine the filtrate and the DCM washing.

-

Concentrate the combined organic solution under reduced pressure to yield this compound as a clear yellow oil (yields are typically quantitative).

Acylation of this compound

This protocol describes the synthesis of N-(4-fluorophenyl)acetamide.

Materials:

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Add this compound (1.00 g, 9.00 mmol) to a solution of N,N-diisopropylethylamine (3.14 mL, 18.0 mmol) in DCM (20 mL).

-

To this mixture, add acetic anhydride (1 mL, 10.8 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with deionized water (5 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the product.

Diazotization of a Substituted Fluoroaniline (Illustrative Protocol)

This protocol for 3-chloro-4-fluoroaniline illustrates the general procedure for diazotization, which is applicable to this compound with minor modifications.

Materials:

-

Substituted fluoroaniline (e.g., 3-Chloro-4-fluoroaniline)

-

Concentrated hydrochloric acid

-

Deionized water

-

Sodium nitrite

Procedure:

-

In a beaker, prepare a suspension of the fluoroaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and deionized water (20 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (0.70 g, 0.01 mol) in cold deionized water (10 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

-

Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The resulting diazonium salt is typically used immediately in subsequent reactions.

Caption: Experimental workflow for diazotization.

Applications

This compound is a versatile intermediate with broad applications across several industries.

-

Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

-

Agrochemicals: It is used in the formulation of herbicides, fungicides, and pesticides, contributing to improved crop protection. For example, it is a precursor to the fungicide fluoroimide.

-

Dyes and Pigments: The diazotization of this compound followed by azo coupling is a standard method for producing stable and vibrant azo dyes for textiles.

-

Polymers and Materials Science: It is utilized in the synthesis of specialty polymers, coatings, and adhesives, imparting enhanced durability and resistance. It also finds use in the production of advanced liquid crystal materials for display technologies.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract. Exposure may lead to methemoglobinemia.

-

Flammability: It is a combustible liquid.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.

In case of fire, use water spray, dry chemical, foam, or carbon dioxide as extinguishing agents. Fires may produce irritating and toxic hydrogen fluoride and oxides of nitrogen.

Spectroscopic Data of 4-Fluoroaniline: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-fluoroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental methodologies, and illustrates the interplay of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the amine protons. The aromatic region typically shows a complex splitting pattern due to proton-proton and proton-fluorine couplings.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | 6.62 | dd | J(H,H) = 8.6, J(H,F) = 4.5 |

| H-3, H-5 | 6.89 | t | J(H,H) = 8.0 |

| -NH₂ | 3.60 | s | - |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon atoms exhibit distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

| Carbon Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| C-1 | 142.57 | d, J(C,F) = 2.0 |

| C-2, C-6 | 116.10 | d, J(C,F) = 7.6 |

| C-3, C-5 | 115.69 | d, J(C,F) = 22.4 |

| C-4 | 156.38 | d, J(C,F) = 235.2 |

Data obtained in CDCl₃ at 100 MHz.

¹⁹F NMR Data

¹⁹F NMR is particularly useful for fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment.

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹⁹F | -113.5 | Neat |

Referenced against CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch (asymmetric) | 3480 | Strong |

| N-H Stretch (symmetric) | 3395 | Strong |

| Aromatic C-H Stretch | 3050 | Medium |

| C=C Aromatic Stretch | 1620, 1510 | Strong |

| N-H Bend | 1600 | Medium |

| C-N Stretch | 1280 | Strong |

| C-F Stretch | 1220 | Strong |

| Aromatic C-H Bend | 820 | Strong |

Data corresponds to a liquid film or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 111 | 100 | [M]⁺ (Molecular Ion) |

| 84 | ~30 | [M - HCN]⁺ |

| 83 | ~20 | [M - H₂CN]⁺ |

| 57 | ~15 | [C₄H₅]⁺ |

Data obtained by Electron Ionization (EI).

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be around 0.1 - 0.2 M.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a field strength of 300-500 MHz for ¹H. For ¹³C NMR, a proton-decoupled spectrum is acquired. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is used. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.

Infrared (IR) Spectroscopy

Thin Solid Film Method: A small amount of solid this compound (if in salt form) is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the spectrometer for analysis.

KBr Pellet Method: A few milligrams of this compound are ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is subsequently analyzed.

Neat Liquid Method: If this compound is in its liquid state, a drop is placed between two salt plates to create a thin liquid film for analysis.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.

Ionization: Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample molecules, causing them to ionize and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 4-Fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-fluoroaniline in various organic solvents. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its solubility essential for process development, optimization, and formulation. While extensive quantitative solubility data in organic solvents is not widely available in the public domain, this document consolidates the existing qualitative and quantitative information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in specific solvent systems. This guide is intended to be a valuable resource for scientists and engineers working with this versatile chemical intermediate.

Introduction to this compound and its Physicochemical Properties

This compound (CAS RN: 371-40-4) is an aromatic amine with a fluorine atom substituted at the para position of the benzene ring. This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and intermolecular interactions. It is a colorless to pale yellow liquid at room temperature and is widely used as an intermediate in the synthesis of a variety of commercially important molecules.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆FN | [1] |

| Molecular Weight | 111.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -1.9 °C | [1] |

| Boiling Point | 188 °C | [1] |

| Density | 1.173 g/mL at 25 °C | [2] |

| pKa (conjugate acid) | 4.65 at 25 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 1.15 | [1] |

Solubility of this compound

The solubility of a compound is a critical parameter that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The solubility of this compound is governed by the principle of "like dissolves like," where its polar amino group and the nonpolar fluorinated benzene ring influence its interactions with different solvents.

Qualitative Solubility

Based on available literature, the qualitative solubility of this compound in a range of common organic solvents has been established. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Classification | Solubility | Reference |

| Water | Polar Protic | Slightly Soluble | [1] |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | |

| Diethyl Ether | Nonpolar | Soluble | [1] |

| Chloroform | Nonpolar | Slightly Soluble | [1] |

Quantitative Solubility in Water

The solubility of this compound in water has been quantitatively determined and is reported to be 33 g/L at 20 °C .[1][2][3][4]

Expected Solubility Trends in Organic Solvents

Table 3: Expected Solubility Trends of this compound in Classes of Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Propanol | High | The amino group of this compound can act as a hydrogen bond donor and acceptor with the hydroxyl group of the alcohol. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solvent and this compound are expected to lead to good solubility. |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Moderate | The aromatic ring of this compound can interact favorably with aromatic solvents through π-π stacking and van der Waals forces. |

| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Low | The significant difference in polarity between this compound and nonpolar aliphatic solvents is likely to result in poor solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols are recommended.

Gravimetric Method

This is a straightforward and reliable method for determining the equilibrium solubility of a solid or liquid in a solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of an undissolved phase is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is completely removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or mole fraction.

-

Shake-Flask Method with HPLC Analysis

This method is particularly useful for compounds that are difficult to analyze gravimetrically or when higher precision is required.

Materials:

-

This compound (for creating the saturated solution and for standards)

-

Selected organic solvent(s)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Thermostatic shaker

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Collection and Analysis:

-

After equilibration, carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration of this compound within the range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its determination. While quantitative data remains sparse in publicly accessible literature, the principles of solubility and the provided methodologies equip researchers with the necessary tools to generate reliable data for their specific applications. A thorough understanding of the solubility of this compound is paramount for its effective use in research and development, particularly in the pharmaceutical and agrochemical industries. The experimental workflows and qualitative solubility data presented herein serve as a valuable starting point for any investigation involving this important chemical intermediate.

References

The Synthesis and Application of 4-Fluoroaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

4-Fluoroaniline and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile building blocks for a vast array of therapeutic agents.[1][2] The strategic incorporation of a fluorine atom at the para-position of the aniline ring imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1] These attributes have made this compound derivatives indispensable in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis, key reactions, and biological applications of this compound derivatives, with a focus on their role as kinase inhibitors in cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to support researchers and drug development professionals in this dynamic field.

Core Synthetic Methodologies

The synthesis of this compound and its substituted analogues can be achieved through several reliable and scalable methods. The most common approaches involve the reduction of a nitro group, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Reduction of 4-Fluoronitrobenzene Derivatives

The reduction of substituted 4-fluoronitrobenzenes is a widely employed method for the synthesis of this compound derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Table 1: Synthesis of this compound via Catalytic Hydrogenation of 4-Fluoronitrobenzene [3]

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | Methanol | 20 | 3 | 100 |

Another effective method involves the use of platinum(II) oxide (PtO2) as a catalyst and a mixture of boron trifluoride (BF3) and hydrogen fluoride (HF) as the fluorinating agent, with hydrogen gas as the reductant.[4]

Table 2: One-Step Synthesis of this compound from Nitrobenzene [4]

| Entry | Catalyst | Fluorinating Agent | Reducing Agent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | PtO2 | BF3-HF | Hydrogen | 42 | 12.5 | 100 | 95 |

| 2 | PdCl2-V2O5 | - | Carbon Monoxide | 160 | 3 | - | 90 |

The synthesis of more complex derivatives, such as 3-chloro-4-fluoroaniline, also relies on the reduction of the corresponding nitro compound.

Table 3: Synthesis of Substituted this compound Derivatives by Reduction [5]

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (Pa) | Yield (%) |

| 3-chloro-2,4-difluoronitrobenzene | 3-chloro-2,4-difluoroaniline | Raney Nickel | Methanol/Water | 60 | 2.2x10^6 | 87 |

| 3-chloro-2,4-difluoronitrobenzene | 3-chloro-2,4-difluoroaniline | Palladium on Carbon | Methanol/Water | 60 | 4x10^5 | 88.5 |

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of aryl halides and pseudohalides. This reaction is highly valued for its functional group tolerance and broad substrate scope.

Table 4: Buchwald-Hartwig Amination of this compound with Aryl Halides

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-bromo-4-nitrobenzene | This compound | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | 85 |

| 4-bromotoluene | Morpholine | XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | 95 |

Experimental Protocols

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation of 4-Fluoro-1-nitrobenzene [3]

-

Reagents and Equipment:

-

4-Fluoro-1-nitrobenzene (2.00 mmol)

-

10% Palladium on carbon (10% w/w of starting material)

-

Methanol (10 mL)

-

Hydrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (21 mg, 0.020 mmol).

-

Stir the reaction mixture vigorously and bubble hydrogen gas through the solution at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with dichloromethane (DCM, 25 mL).

-

Combine the filtrate and the DCM washings and concentrate under reduced pressure using a rotary evaporator to yield this compound as a clear yellow oil (222 mg, 100% yield).[3]

-

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reagents and Equipment:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous toluene

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.4 eq).

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

This compound derivatives have proven to be particularly effective as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[6] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in various cancers, including non-small cell lung cancer (NSCLC). Several this compound-containing compounds have been developed as potent EGFR inhibitors.

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[7] this compound derivatives have been successfully developed as inhibitors of VEGFR, thereby cutting off the blood supply to tumors.

Caption: VEGFR signaling pathway and its inhibition by this compound derivatives.

Experimental Workflows

The discovery and development of novel this compound derivatives as therapeutic agents involve a series of well-defined experimental workflows, from initial synthesis and screening to lead optimization and preclinical evaluation.

Synthetic and Purification Workflow

The synthesis of a library of this compound derivatives for structure-activity relationship (SAR) studies typically follows a systematic workflow.

Caption: A typical workflow for the synthesis and purification of a this compound derivative library.

High-Throughput Screening Workflow

Once a library of compounds is synthesized, high-throughput screening (HTS) is employed to identify promising candidates with the desired biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 371-40-4 [chemicalbook.com]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoroaniline (CAS Number: 371-40-4): Properties, Safety, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoroaniline (CAS No: 371-40-4), a pivotal chemical intermediate in the pharmaceutical, agrochemical, and dye industries. This document details its physicochemical properties, comprehensive safety and handling protocols, and its significant role as a versatile building block in organic synthesis. A special focus is placed on its application in drug development, highlighting how the incorporation of the fluorine atom influences the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This guide includes detailed experimental protocols for synthesis and analysis, and visual representations of synthetic pathways and biological signaling cascades to support researchers and drug development professionals in their work.

Introduction

This compound, also known as p-fluoroaniline, is an organofluorine compound with the chemical formula C₆H₆FN.[1] It is a primary arylamine where the hydrogen atom at the para-position of the aniline ring is substituted with a fluorine atom.[1] This substitution significantly influences the molecule's electronic properties, reactivity, and basicity compared to aniline.[2] The presence of the highly electronegative fluorine atom enhances the metabolic stability, binding affinity, and bioavailability of molecules into which it is incorporated, making this compound a valuable precursor in medicinal chemistry.[3][4] It serves as a key starting material in the synthesis of a wide array of compounds, including anti-cancer agents, anti-inflammatory drugs, and agrochemicals like fungicides.[5][6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FN | [1] |

| Molecular Weight | 111.12 g/mol | |

| Appearance | Clear yellow to brown liquid | [5] |

| Melting Point | -1.9 °C | [6] |

| Boiling Point | 187 °C at 767 mmHg | |

| Density | 1.173 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.539 | |

| Flash Point | 73 °C (163.4 °F) | [7] |

| Water Solubility | 33 g/L (20 °C) | [8] |

| LogP | 1.15 | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Spectra are available and show characteristic signals for aromatic and amine protons.[9] |

| ¹³C NMR | Spectra are available with distinct signals for the six carbon atoms of the benzene ring.[10] |

| ¹⁵N NMR | Spectra are available, providing information about the nitrogen environment of the amino group.[11] |

| ¹⁹F NMR | Spectra are available, showing a characteristic signal for the fluorine atom.[12] |

| Mass Spectrometry (MS) | The exact mass is 111.048424.[8] |

| Infrared (IR) Spectroscopy | IR spectra are available for the characterization of functional groups.[9] |

Synthesis of this compound

The most common industrial synthesis of this compound involves the reduction of 4-fluoronitrobenzene. Catalytic hydrogenation is a widely used, efficient, and high-yield method.[13]

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrogen gas (H₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

To a solution of 4-fluoronitrobenzene (e.g., 2.00 mmol) in methanol (10 mL), add 10% Pd/C (e.g., 21 mg, 0.020 mmol).[14]

-

Stir the reaction mixture and bubble hydrogen gas through the solution at room temperature for 3 hours.[14]

-

Upon completion of the reaction (monitored by TLC or GC), filter the mixture through a pad of celite to remove the Pd/C catalyst.[14]

-

Wash the filter cake with dichloromethane (25 mL).[14]

-

Combine the filtrate and the DCM washing, and concentrate under reduced pressure to yield this compound as a clear yellow oil.[14]

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions during handling and storage.

Hazard Identification

| Hazard | GHS Classification | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1C | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[15] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Danger | H373: May cause damage to organs (Blood, hematopoietic system) through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects. |

Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 417 mg/kg | Rat | [1][6] |

| LC₅₀ (Inhalation) | >3.0 mg/L (4-hr) | Rat | [16] |

| LC₅₀ (Aquatic) | 16.9 mg/L (96 h) | Fathead minnow | [6] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[17]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation risk is high.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

Applications in Drug Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[18] this compound serves as a key building block for introducing a fluorinated phenyl moiety into a variety of APIs.

The Role of Fluorine in Medicinal Chemistry

The fluorine atom in this compound can impart several beneficial properties to a drug molecule:

-

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life.[4][19]

-

Increased Potency: Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially leading to stronger binding interactions with the target protein.[4]

-

Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier.[19]

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.[18]

Synthesis of para-Fluorofentanyl

para-Fluorofentanyl is a potent opioid analgesic and an analog of fentanyl. Its synthesis utilizes this compound as a key starting material, highlighting the direct application of this intermediate in drug synthesis.[20][21] The synthesis follows a similar route to that of fentanyl, with this compound replacing aniline.[20]

Signaling Pathway of Opioid Analgesics

para-Fluorofentanyl, like fentanyl, exerts its effects primarily as a selective agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor.[22][23] Activation of the MOR initiates a signaling cascade that leads to analgesia but also to adverse effects like respiratory depression.[23]

Analytical Methods

The purity of this compound is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol provides a starting point for the development of a validated HPLC method for the purity analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[24]

Chromatographic Conditions:

-

Mobile Phase A: Water[24]

-

Mobile Phase B: Acetonitrile with 0.05% acetic acid[24]

-

Gradient: A gradient elution program should be developed to ensure the separation of potential impurities.

-

Flow Rate: 1.0 mL/min[25]

-

Column Temperature: 30 °C[24]

-

Detection Wavelength: 258 nm[24]

-

Injection Volume: 20 µL[24]

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Conclusion

This compound (CAS 371-40-4) is a fundamentally important chemical intermediate with significant applications in drug discovery and development. Its unique properties, conferred by the presence of a fluorine atom, allow for the synthesis of pharmacologically active molecules with enhanced metabolic stability, potency, and bioavailability. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective utilization in research and manufacturing. The provided experimental protocols and diagrams serve as a valuable resource for scientists and professionals working with this versatile compound, facilitating its application in the development of new and improved therapeutics.

References

- 1. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CAS#:371-40-4 | Chemsrc [chemsrc.com]

- 9. This compound(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Fluoroimide | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4,5-bis(4-fluoroanilino)phthalimide: A selective inhibitor of the epidermal growth factor receptor signal transduction pathway with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Parafluorofentanyl - Wikipedia [en.wikipedia.org]

- 21. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Para-fluorofentanyl - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 23. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroaniline is a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its unique electronic properties, arising from the interplay of the strongly activating amino group and the deactivating yet ortho-, para-directing fluorine atom, make its behavior in electrophilic aromatic substitution (EAS) a subject of significant interest.[3] This guide provides a comprehensive overview of the core principles, regioselectivity, and experimental protocols for the electrophilic aromatic substitution of this compound, tailored for professionals in research and development.

The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) effect.[4] Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, yet it also directs ortho and para due to its +R effect, albeit weaker than that of the amino group. In this compound, the para position is blocked, and the directing effects of both substituents must be considered to predict the outcome of electrophilic attack. The high reactivity of the aniline ring often necessitates the protection of the amino group, typically by acetylation, to control the reaction and prevent side reactions such as oxidation and polysubstitution.

Regioselectivity and Reaction Mechanisms

The regiochemical outcome of electrophilic aromatic substitution on this compound is primarily governed by the powerful directing effect of the amino group. The incoming electrophile will preferentially attack the positions ortho to the amino group (C2 and C6). The fluorine atom at the C4 position influences the overall reactivity of the ring, making it less reactive than aniline but more reactive than fluorobenzene.

General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism:

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Caption: General mechanism of electrophilic aromatic substitution.

Key Electrophilic Aromatic Substitution Reactions of this compound

Nitration

Direct nitration of this compound with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of multiple products. To achieve regioselective nitration, the amino group is typically protected as an acetanilide. The nitration of N-acetyl-4-fluoroaniline (4-fluoroacetanilide) yields primarily the 2-nitro and 3-nitro isomers.

| Reaction | Reagents | Major Products | Yield (%) | Reference |

| Nitration of 4-Fluoroacetanilide | HNO₃, Ac₂O/AcOH | 4-Fluoro-2-nitroaniline | 83-94 | [5] |

| Nitration of this compound | HNO₃, H₂SO₄ (anhydrous) | 4-Fluoro-3-nitroaniline | 62 | [6] |

Experimental Protocol: Nitration of N-acetyl-4-fluoroaniline

This protocol is adapted from a procedure for the nitration of a similar substrate, N-(4-fluoro-2-methoxyphenyl)acetamide.[7]

-

Acetylation of this compound:

-

In a round-bottom flask, dissolve this compound in glacial acetic acid.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture and pour it into ice water to precipitate the N-acetyl-4-fluoroaniline.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Nitration of N-acetyl-4-fluoroaniline:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve the dried N-acetyl-4-fluoroaniline in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.

-